molecular formula C26H42NNaO5 B1440953 Ursodeoxycholylglycine sodium CAS No. 92411-07-9

Ursodeoxycholylglycine sodium

Número de catálogo: B1440953
Número CAS: 92411-07-9
Peso molecular: 471.6 g/mol
Clave InChI: AAYACJGHNRIFCT-LWADHXPTSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ursodeoxycholylglycine sodium, also known as glycoursodeoxycholic acid sodium, is a bile acid-glycine conjugate. It is a secondary bile acid produced by the action of enzymes in the microbial flora of the colonic environment. This compound is known for its therapeutic potential, particularly in the treatment of liver diseases and neurodegenerative disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ursodeoxycholylglycine sodium is synthesized through the conjugation of ursodeoxycholic acid with glycine. The process involves the activation of the carboxylic acid group of ursodeoxycholic acid, followed by its reaction with glycine to form the amide bond. This reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ursodeoxycholylglycine sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Aplicaciones Científicas De Investigación

Ursodeoxycholylglycine sodium has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying bile acid chemistry and conjugation reactions.

    Biology: The compound is studied for its role in cellular processes such as apoptosis, autophagy, and mitochondrial function.

    Medicine: this compound is investigated for its therapeutic potential in treating liver diseases, neurodegenerative disorders, and metabolic conditions.

    Industry: It is used in the formulation of pharmaceuticals and as a research tool in drug development

Mecanismo De Acción

Ursodeoxycholylglycine sodium exerts its effects through several mechanisms:

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Ursodeoxycholylglycine sodium is unique due to its specific conjugation with glycine, which imparts distinct cytoprotective and anti-inflammatory properties. Its ability to modulate mitochondrial function and enhance autophagy sets it apart from other bile acid derivatives .

Actividad Biológica

Ursodeoxycholylglycine sodium (UDCA-Gly) is a bile acid derivative that has garnered attention for its diverse biological activities, particularly in the context of hepatobiliary diseases. This article provides an overview of its mechanisms of action, therapeutic applications, and relevant research findings, including case studies and data tables.

Ursodeoxycholic acid (UDCA), the parent compound of UDCA-Gly, exhibits several biological activities that contribute to its therapeutic effects:

  • Choleretic Effects : UDCA promotes bile flow and alters bile composition, reducing the toxicity of hydrophobic bile acids. It enhances the secretion of hydrophilic bile acids and increases intracellular calcium levels in cholestatic hepatocytes, stimulating transport proteins involved in biliary secretion .
  • Hepatoprotective Properties : UDCA protects liver cells (hepatocytes) from damage induced by reactive oxygen species (ROS) and inflammation. It activates anti-apoptotic pathways and reduces oxidative stress by inhibiting ROS production from Kupffer cells .
  • Immunomodulation : Studies suggest that UDCA may modulate immune responses by decreasing the expression of major histocompatibility complex (MHC) class I antigens in liver cells, which could have implications for autoimmune liver diseases .

Therapeutic Applications

UDCA-Gly has been studied for various conditions, including:

  • Cholestatic Liver Diseases : Clinical trials have shown that UDCA can improve liver function and reduce symptoms in conditions such as primary biliary cholangitis and primary sclerosing cholangitis .
  • Polycystic Liver Disease : A phase 2 clinical trial indicated that UDCA administration resulted in a reduction of liver cyst volume growth in patients with autosomal-dominant polycystic kidney/liver disease .
  • Inflammatory Bowel Disease : Research has demonstrated that UDCA and its conjugates (TUDCA and GUDCA) can alleviate colitis symptoms in animal models by reducing inflammation and restoring gut microbiota balance .

Case Study 1: Aplastic Anemia Treatment

A 22-year-old male with stage 3 aplastic anemia was treated with microemulsion-formulated cyclosporine A alongside UDCA. The treatment markedly improved the absorption of cyclosporine A, suggesting a synergistic effect that warrants further investigation .

Case Study 2: Cystic Fibrosis

In patients with cystic fibrosis-associated liver disease, UDCA treatment was associated with reduced liver stiffness, indicating a potential to prevent fibrosis progression .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of UDCA:

Study TypeFindingsReference
Clinical TrialUDCA reduced liver cyst volume growth in patients with polycystic liver disease.
Preclinical StudyUDCA treatment improved motor behavior in rodent models of polycystic kidney/liver disease.
Experimental ModelUDCA and its conjugates reduced inflammation markers in DSS-induced colitis models.

Propiedades

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYACJGHNRIFCT-LWADHXPTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92411-07-9
Record name Ursodeoxycholylglycine sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092411079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name URSODEOXYCHOLYLGLYCINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SMU62O28G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ursodeoxycholylglycine sodium
Reactant of Route 2
Reactant of Route 2
Ursodeoxycholylglycine sodium
Reactant of Route 3
Reactant of Route 3
Ursodeoxycholylglycine sodium
Reactant of Route 4
Reactant of Route 4
Ursodeoxycholylglycine sodium
Reactant of Route 5
Reactant of Route 5
Ursodeoxycholylglycine sodium
Reactant of Route 6
Reactant of Route 6
Ursodeoxycholylglycine sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.